molecular formula C21H16N2O B12565087 1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- CAS No. 178548-28-2

1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)-

Cat. No.: B12565087
CAS No.: 178548-28-2
M. Wt: 312.4 g/mol
InChI Key: WGLIANMBKVBJNI-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine core with a phenyl and a phenylmethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- typically involves multi-step reactions One common method includes the condensation of 2-aminonicotinic acid with benzaldehyde derivatives under acidic conditions to form the naphthyridine core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and various substituted naphthyridines.

Scientific Research Applications

1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with DNA or proteins, leading to alterations in their function and activity. The pathways involved often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-2(1H)-one, 4-phenyl-: Lacks the phenylmethyl group, which may affect its reactivity and biological activity.

    1,8-Naphthyridin-2(1H)-one, 4-(phenylmethyl)-: Lacks the phenyl group, which can influence its chemical properties and applications.

    Quinoline derivatives: Similar heterocyclic structure but with different substitution patterns, leading to varied chemical and biological properties.

Uniqueness

1,8-Naphthyridin-2(1H)-one, 4-phenyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and phenylmethyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.

: Synthesis and biological activity of novel 4-phenyl-1,8-naphthyridin-2(1H)-on-3-yl ureas : Chemical reactions of 1,8-Naphthyridin-2(1H)-one derivatives : Scientific research applications of naphthyridine compounds : Mechanism of action of naphthyridine derivatives : Comparison of naphthyridine derivatives

Properties

CAS No.

178548-28-2

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

1-benzyl-4-phenyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C21H16N2O/c24-20-14-19(17-10-5-2-6-11-17)18-12-7-13-22-21(18)23(20)15-16-8-3-1-4-9-16/h1-14H,15H2

InChI Key

WGLIANMBKVBJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(C3=C2N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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